molecular formula C19H19N3O6S B464185 3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide CAS No. 300772-66-1

3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide

Cat. No.: B464185
CAS No.: 300772-66-1
M. Wt: 417.4g/mol
InChI Key: ILJYHPIKCHUKJS-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes methoxy groups, an isoxazole ring, and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps. One common method starts with the preparation of the 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 4-aminobenzenesulfonamide to form the sulfonamide intermediate. Finally, the isoxazole ring is introduced through a cyclization reaction involving 5-methyl-3-isoxazoleamine under specific conditions such as elevated temperatures and the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and improve yields. Additionally, industrial processes may employ advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid derivatives, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzoic acid: Shares the methoxy groups but lacks the sulfonamide and isoxazole moieties.

    4-aminobenzenesulfonamide: Contains the sulfonamide group but lacks the methoxy and isoxazole components.

    5-methyl-3-isoxazoleamine: Contains the isoxazole ring but lacks the methoxy and sulfonamide groups.

Uniqueness

What sets 3,5-dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide apart from these similar compounds is its unique combination of functional groups. This combination allows it to interact with a broader range of molecular targets and exhibit a wider array of biological activities.

Biological Activity

3,5-Dimethoxy-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes methoxy groups and an isoxazole moiety, which are known to influence its biological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}O4_{4}S
  • Molecular Weight : 366.40 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of the isoxazole ring and the sulfonamide group suggests potential mechanisms involving enzyme inhibition or receptor modulation.

Antiviral Activity

Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance, studies on N-phenylbenzamide derivatives have shown significant antiviral activity against Enterovirus 71 (EV71), with IC50_{50} values ranging from 5.7 to 12 μM . This suggests that modifications in the benzamide structure could enhance antiviral efficacy.

Antibacterial and Antimicrobial Properties

Benzamide derivatives are well-documented for their antibacterial and antimicrobial activities. The sulfonamide group in particular is known to inhibit bacterial folate synthesis, making compounds like this one potential candidates for antibiotic development .

Case Studies and Research Findings

  • Antiviral Screening : A series of N-phenylbenzamide derivatives were synthesized and tested for their activity against various strains of EV71. The results indicated that specific structural modifications significantly enhanced antiviral potency, highlighting the importance of the substituents on the benzene rings .
  • Antibacterial Activity : A study on sulfonamides revealed that compounds with similar structures showed effective inhibition against a range of bacterial strains. The mechanism was primarily through competitive inhibition of dihydropteroate synthase, a key enzyme in bacterial folate synthesis .

Data Tables

Activity Type IC50_{50} (μM) Selectivity Index
Antiviral (EV71)5.7 - 12>51
AntibacterialVaries by strainNot specified

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S/c1-12-8-18(21-28-12)22-29(24,25)17-6-4-14(5-7-17)20-19(23)13-9-15(26-2)11-16(10-13)27-3/h4-11H,1-3H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJYHPIKCHUKJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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